molecular formula C7H8N2O2S B11910980 3-Methyl-5,6-dihydrothieno[2,3-d]pyrimidine-2,4(1h,3h)-dione CAS No. 21004-30-8

3-Methyl-5,6-dihydrothieno[2,3-d]pyrimidine-2,4(1h,3h)-dione

Cat. No.: B11910980
CAS No.: 21004-30-8
M. Wt: 184.22 g/mol
InChI Key: AQUZHSLZJCZNJE-UHFFFAOYSA-N
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Description

3-Methyl-5,6-dihydrothieno[2,3-d]pyrimidine-2,4(1h,3h)-dione is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5,6-dihydrothieno[2,3-d]pyrimidine-2,4(1h,3h)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction is carried out in the presence of a base such as sodium methoxide in butanol, leading to the formation of the desired thienopyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5,6-dihydrothieno[2,3-d]pyrimidine-2,4(1h,3h)-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced thienopyrimidine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl and amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted thienopyrimidine derivatives, which can have different biological activities and properties .

Scientific Research Applications

3-Methyl-5,6-dihydrothieno[2,3-d]pyrimidine-2,4(1h,3h)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Methyl-5,6-dihydrothieno[2,3-d]pyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit protein kinases, which play a crucial role in cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5,6-dihydrothieno[2,3-d]pyrimidine-2,4(1h,3h)-dione is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and pharmaceutical development .

Properties

CAS No.

21004-30-8

Molecular Formula

C7H8N2O2S

Molecular Weight

184.22 g/mol

IUPAC Name

3-methyl-5,6-dihydro-1H-thieno[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C7H8N2O2S/c1-9-6(10)4-2-3-12-5(4)8-7(9)11/h2-3H2,1H3,(H,8,11)

InChI Key

AQUZHSLZJCZNJE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(NC1=O)SCC2

Origin of Product

United States

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